2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899905-23-8
VCID: VC11904322
InChI: InChI=1S/C21H19ClFN3OS/c22-15-5-3-14(4-6-15)19-20(26-21(25-19)11-1-2-12-21)28-13-18(27)24-17-9-7-16(23)8-10-17/h3-10H,1-2,11-13H2,(H,24,27)
SMILES: C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Molecular Formula: C21H19ClFN3OS
Molecular Weight: 415.9 g/mol

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

CAS No.: 899905-23-8

Cat. No.: VC11904322

Molecular Formula: C21H19ClFN3OS

Molecular Weight: 415.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide - 899905-23-8

Specification

CAS No. 899905-23-8
Molecular Formula C21H19ClFN3OS
Molecular Weight 415.9 g/mol
IUPAC Name 2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C21H19ClFN3OS/c22-15-5-3-14(4-6-15)19-20(26-21(25-19)11-1-2-12-21)28-13-18(27)24-17-9-7-16(23)8-10-17/h3-10H,1-2,11-13H2,(H,24,27)
Standard InChI Key BYYMHDMZJCKHKD-UHFFFAOYSA-N
SMILES C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Canonical SMILES C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Introduction

The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule featuring a unique spirocyclic structure. This structure involves two or more rings sharing a single atom, which is characteristic of spiro compounds. The presence of a diazaspiro framework, along with chlorophenyl and fluorophenyl groups, suggests significant biological activity and potential applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of compounds with similar structures typically involves multiple steps, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time. Common solvents include dichloromethane and ethanol, which enhance solubility and reactivity. The synthesis process often involves acylation reactions and may require purification techniques like recrystallization or chromatography.

  • Synthetic Route:

    • Initial Steps: Formation of the diazaspiro core.

    • Intermediate Steps: Introduction of chlorophenyl and fluorophenyl groups.

    • Final Steps: Acylation to form the acetamide moiety.

Characterization Techniques

Characterization of such compounds typically involves advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure.

  • Mass Spectrometry: Essential for determining molecular weight and purity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reactions.

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